molecular formula C14H14N2O3S2 B12063276 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile

Cat. No.: B12063276
M. Wt: 322.4 g/mol
InChI Key: FHKYAFZMRTZBIG-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile is a thiophene-based carbonitrile derivative characterized by a sulfonyl group (ethylsulfonyl) at the 5-position and a 4-methoxyphenyl substituent at the 4-position of the thiophene ring.

Properties

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-(4-methoxyphenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C14H14N2O3S2/c1-3-21(17,18)14-12(11(8-15)13(16)20-14)9-4-6-10(19-2)7-5-9/h4-7H,3,16H2,1-2H3

InChI Key

FHKYAFZMRTZBIG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalysts, and other process engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals, materials, or as a catalyst.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Biological Activity: Analogs with halogenated aryl groups (e.g., 3-fluoro-4-methoxyphenyl) exhibit antimicrobial properties , while carboxylate esters (e.g., ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) are precursors for PD-L1 inhibitors . The ethylsulfonyl group may improve metabolic stability compared to esters.

Physicochemical Properties

Melting points, solubility, and spectral data for related compounds provide indirect insights:

  • Melting Points: 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile melts at 118–119°C , whereas analogs with bulkier substituents (e.g., 5-(3-fluoro-4-methoxyphenyl)-2-[{(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]amino)thiophene-3-carbonitrile) show higher melting points (e.g., 57.35% yield, solid at room temperature) . The ethylsulfonyl group may lower melting points due to increased molecular flexibility.
  • Spectroscopy : IR spectra of analogs show characteristic N–H (3288–3280 cm⁻¹), C≡N (2220–2200 cm⁻¹), and S=O (sulfonyl, ~1350–1150 cm⁻¹) stretches .

Biological Activity

2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile is a synthetic compound that belongs to the thiophene family. Its unique structure, characterized by the presence of an amino group, ethylsulfonyl moiety, and a methoxy-substituted phenyl ring, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.

The compound's chemical properties are essential to understanding its biological interactions.

PropertyValue
Molecular Formula C13H11N3O4S2
Molecular Weight 337.4 g/mol
IUPAC Name 2-amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile
InChI Key WFJWSBWOIHGOFO-UHFFFAOYSA-N

The biological activity of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile is believed to be mediated through its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile exhibit significant antimicrobial activity. For instance, related thiophene derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Studies

  • Study on Antibacterial Activity :
    • A study assessed the antibacterial efficacy of thiophene derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 3.5 μg/mL against P. aeruginosa, suggesting strong antibacterial potential .
  • Antifungal Activity :
    • Another investigation focused on the antifungal properties of related compounds, revealing significant inhibition against Candida albicans, with IC50 values indicating effective concentrations for therapeutic use .
  • Biofilm Inhibition :
    • Research has also highlighted the ability of thiophene derivatives to disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Comparative Analysis

To contextualize the activity of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile, a comparison with similar compounds can be insightful:

Compound NameAntibacterial Activity (MIC μg/mL)Antifungal Activity (IC50 μM)
2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile3.566.2
2-Amino-5-(methylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile4594.2

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